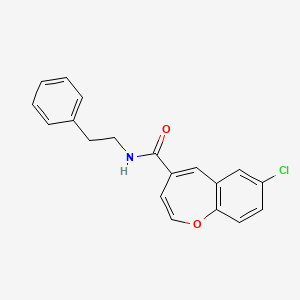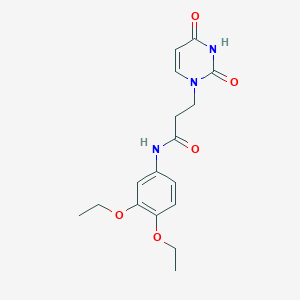![molecular formula C16H14N6O2 B11317253 N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11317253.png)
N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological and pharmaceutical applications due to their unique chemical structure and properties . This compound is of interest in various fields including medicinal chemistry, material science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide can be approached through various methods. One common method involves the use of click chemistry, which is known for its efficiency and eco-friendliness. The reaction typically involves the use of azides and alkynes under moderate conditions to form the tetrazole ring . The reaction conditions often include the use of water as a solvent, moderate temperatures, and non-toxic reagents, resulting in good to excellent yields .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves large-scale synthesis using similar click chemistry approaches. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. These methods ensure high purity and yield, making them suitable for pharmaceutical and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with varying functional groups .
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Known for its antioxidant and antibacterial activities.
2,3-dimethoxybenzamide: Exhibits significant biological activities, including antibacterial and antioxidant properties.
Uniqueness
N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H14N6O2 |
|---|---|
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14N6O2/c1-11(23)18-13-5-7-14(8-6-13)19-16(24)12-3-2-4-15(9-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24) |
InChI-Schlüssel |
HZMFHDVAWQPBDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11317183.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11317193.png)
![N-(3,5-dimethylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317196.png)
![4-Methoxyphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11317204.png)
![N-(pyridin-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11317209.png)
![4-Acetyl-2-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11317211.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11317214.png)
![2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11317217.png)
![6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317221.png)



![3,7,7-trimethyl-4-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B11317241.png)
